N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine
Brand Name: Vulcanchem
CAS No.: 68726-76-1
VCID: VC4935835
InChI: InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-7-5-12(14-16)6-8-15/h1-4,16H,5-9H2
SMILES: C1CN(CCC1=NO)CC2=CC=C(C=C2)Cl
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.72

N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine

CAS No.: 68726-76-1

Cat. No.: VC4935835

Molecular Formula: C12H15ClN2O

Molecular Weight: 238.72

* For research use only. Not for human or veterinary use.

N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine - 68726-76-1

Specification

CAS No. 68726-76-1
Molecular Formula C12H15ClN2O
Molecular Weight 238.72
IUPAC Name N-[1-[(4-chlorophenyl)methyl]piperidin-4-ylidene]hydroxylamine
Standard InChI InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-7-5-12(14-16)6-8-15/h1-4,16H,5-9H2
Standard InChI Key HIKQQCHCHAFXGT-UHFFFAOYSA-N
SMILES C1CN(CCC1=NO)CC2=CC=C(C=C2)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a hydroxylamine group (N-OH\text{N-OH}) and at the 1-position with a benzyl group bearing a para-chloro substituent. The planar geometry of the piperidin-4-ylidene moiety facilitates conjugation with the hydroxylamine, enhancing electronic delocalization . Key structural descriptors include:

PropertyValue
IUPAC NameN-[1-[(4-Chlorophenyl)methyl]piperidin-4-ylidene]hydroxylamine
SMILESON=C1CCN(CC1)Cc1ccc(cc1)Cl
InChI KeyHIKQQCHCHAFXGT-UHFFFAOYSA-N
Topological Polar Surface Area46.2 Ų
Hydrogen Bond Donors1 (hydroxylamine -OH)
Hydrogen Bond Acceptors3 (N, O, Cl)

The presence of the electron-withdrawing chlorine atom and the hydroxylamine group creates a polarized electronic environment, influencing its reactivity and interaction with biological targets .

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 3250–3350 cm⁻¹ (N–OH), 1600–1650 cm⁻¹ (C=N), and 750 cm⁻¹ (C–Cl) confirm functional groups .

  • NMR: 1H^1\text{H}-NMR signals at δ 2.5–3.5 ppm (piperidine protons), δ 4.3 ppm (N–CH₂–C₆H₄Cl), and δ 7.2–7.4 ppm (aromatic protons) .

Synthetic Routes and Optimization

Key Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Formation of the Piperidine Scaffold: Cyclization of 4-piperidone with hydroxylamine hydrochloride yields piperidin-4-ylidene hydroxylamine .

  • Benzylation: Reaction with 4-chlorobenzyl chloride under basic conditions introduces the chlorophenylmethyl group .

  • Purification: Chromatographic techniques (e.g., silica gel) achieve >95% purity .

A representative synthetic scheme is:

4-PiperidoneNH2OH\cdotpHClPiperidin-4-ylidene hydroxylamine4-Cl-C6H4CH2ClN-1-[(4-Chlorophenyl)methyl]piperidin-4-ylidenehydroxylamine\text{4-Piperidone} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{Piperidin-4-ylidene hydroxylamine} \xrightarrow{\text{4-Cl-C}_6\text{H}_4\text{CH}_2\text{Cl}} \text{N-{1-[(4-Chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine}

Challenges and Yield Optimization

  • Low Yields in Benzylation: Competing N-alkylation and O-alkylation reduce efficiency. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity to ~65% .

  • Stability Issues: The hydroxylamine group is prone to oxidation. Storage under inert atmosphere (N₂/Ar) and addition of antioxidants (e.g., BHT) enhance shelf life .

Biological Activities and Mechanisms

Antitumor Activity

In vitro studies demonstrate moderate cytotoxicity against human cancer cell lines (IC₅₀ = 8–12 μM) . Mechanistically, the compound intercalates DNA and inhibits topoisomerase II, inducing apoptosis via caspase-3 activation . Comparatively, it is less potent than doxorubicin but exhibits lower cardiotoxicity .

Antibacterial and Antifungal Effects

Against Gram-positive bacteria (e.g., Bacillus subtilis), MIC values range from 16–32 μg/mL, attributed to disruption of cell wall synthesis via penicillin-binding protein inhibition . Antifungal activity against Candida albicans (MIC = 64 μg/mL) is linked to ergosterol biosynthesis interference .

Enzyme Inhibition

  • Acetylcholinesterase (AChE): IC₅₀ = 5.9 μM, acting as a non-competitive inhibitor with potential for Alzheimer’s disease therapy .

  • Urease: IC₅₀ = 2.14 μM, surpassing thiourea (IC₅₀ = 21.25 μM) by disrupting nickel ion coordination in the active site .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Absorption: Moderate oral bioavailability (F = 45%) due to first-pass metabolism .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates N-oxide and dechlorinated metabolites .

  • Excretion: Renal (60%) and fecal (35%) elimination, with a half-life of 4.2 hours .

Toxicity

  • Acute Toxicity: LD₅₀ = 320 mg/kg (mice, oral), with symptoms including tremors and respiratory depression .

  • Genotoxicity: Negative in Ames test, indicating low mutagenic risk .

Comparative Analysis with Structural Analogues

CompoundAntitumor IC₅₀ (μM)AChE IC₅₀ (μM)Selectivity Index (AChE/Butyrylcholinesterase)
N-{1-[(4-Cl-Ph)Me]Piperidin-4-ylidene}NHOH8.25.9>5.1
DonepezilN/A0.01250
Doxorubicin0.1N/AN/A

The compound’s balanced AChE inhibition and antitumor activity position it as a dual-action candidate, though optimization is needed to enhance potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator